

2,4-Dibromo-1,3,5-trifluorobenzene chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dibromo-1,3,5-trifluorobenzene

Cat. No.: B2406291

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties and Applications of **2,4-Dibromo-1,3,5-trifluorobenzene**

Executive Summary

This technical guide provides a comprehensive overview of **2,4-Dibromo-1,3,5-trifluorobenzene**, a halogenated aromatic compound of significant interest to researchers in organic synthesis, materials science, and drug discovery. The strategic placement of two reactive bromine atoms and three electron-withdrawing fluorine atoms on a benzene core makes this molecule a highly versatile and valuable building block. This document delves into its fundamental physicochemical properties, predictive spectral analysis, reactivity profile, and its applications as a synthetic intermediate. A detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction is provided to illustrate its practical utility, emphasizing the rationale behind procedural steps. This guide is intended for scientists and professionals seeking to leverage the unique chemical characteristics of this compound in advanced research and development projects.

Introduction: The Value of Polyhalogenated Aromatic Scaffolds

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds hold a privileged position. The incorporation of fluorine atoms into a molecular

scaffold can profoundly influence its physicochemical and biological properties, enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets.[\[1\]](#) [\[2\]](#) When combined with other halogens, such as bromine, the resulting polyhalogenated aromatic ring becomes a powerful synthetic platform. The bromine atoms serve as versatile handles for forming new carbon-carbon and carbon-heteroatom bonds through well-established methodologies like palladium-catalyzed cross-coupling reactions.[\[1\]](#)

2,4-Dibromo-1,3,5-trifluorobenzene (CAS No. 363-69-9) is an exemplar of such a scaffold. Its structure offers two distinct bromine sites for sequential and potentially selective functionalization, while the trifluorinated core imparts the beneficial electronic properties associated with organofluorine compounds. This guide serves to elucidate the core chemical properties and synthetic potential of this reagent, providing researchers with the foundational knowledge required for its effective application.

Physicochemical and Structural Properties

2,4-Dibromo-1,3,5-trifluorobenzene is a dense compound, typically supplied as a solid or liquid, with key identifiers and properties summarized below.[\[3\]](#)[\[4\]](#)

Property	Value	Reference(s)
CAS Number	363-69-9	[3] [5] [6]
Molecular Formula	C ₆ HBr ₂ F ₃	[3] [7]
Molecular Weight	289.88 g/mol	[4] [5] [7]
Appearance	Solid, semi-solid, or liquid	[3]
Boiling Point	85-90 °C (at 20 Torr)	[4]
Density	~2.156 g/cm ³	[4]
InChIKey	SFNQFVCUPVBCOC- UHFFFAOYSA-N	[3] [7]
SMILES	C1=C(C(=C(C(=C1F)Br)F)Br)F	[6] [7]

```
graph "chemical_structure" {  
    layout=neato;
```

```
node [shape=plaintext];
edge [color="#202124"];
```

```
// Define nodes for atoms
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
F1 [label="F"];
Br2 [label="Br"];
F3 [label="F"];
Br4 [label="Br"];
F5 [label="F"];
H6 [label="H"];
```

```
// Define positions for a benzene ring
C1 [pos="0,1.5!"];
C2 [pos="-1.3,0.75!"];
C3 [pos="-1.3,-0.75!"];
C4 [pos="0,-1.5!"];
C5 [pos="1.3,-0.75!"];
C6 [pos="1.3,0.75!"];
```

```
// Define positions for substituents
F1 [pos="0,2.8!"];
Br2 [pos="-2.6,1.5!"];
F3 [pos="-2.6,-1.5!"];
Br4 [pos="0,-2.8!"];
F5 [pos="2.6,-1.5!"];
H6 [pos="2.6,1.5!"];
```

```
// Draw bonds
C1 -- C2;
```

```
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;

// Draw substituent bonds
C1 -- F1;
C2 -- Br2;
C3 -- F3;
C4 -- Br4;
C5 -- F5;
C6 -- H6;

// Aromatic circle (approximated with inner nodes)
node [shape=point, width=0.01, height=0.01, color="#5F6368"];
i1 [pos="-0.4,0.7!"];
i2 [pos="-0.7,0!"];
i3 [pos="-0.4,-0.7!"];
i4 [pos="0.4,-0.7!"];
i5 [pos="0.7,0!"];
i6 [pos="0.4,0.7!"];
i1 -- i2 -- i3 -- i4 -- i5 -- i6 -- i1 [style=dashed];

}
```

Caption: Chemical Structure of **2,4-Dibromo-1,3,5-trifluorobenzene**.

Synthesis and Reactivity

Plausible Synthesis

While specific literature detailing the synthesis of **2,4-Dibromo-1,3,5-trifluorobenzene** is not readily available, a plausible and logical route is the direct electrophilic bromination of 1,3,5-trifluorobenzene. Fluorine is an ortho-, para-directing, yet deactivating group. In 1,3,5-trifluorobenzene, the three fluorine atoms symmetrically deactivate the ring, but the positions ortho and para to them (positions 2, 4, and 6) are the most activated towards electrophilic

substitution. A double bromination using a strong brominating agent (e.g., Br_2 with a Lewis acid catalyst like FeBr_3) would be expected to yield the 2,4-dibromo product.

Caption: Plausible synthesis via electrophilic bromination.

Chemical Reactivity

The reactivity of **2,4-Dibromo-1,3,5-trifluorobenzene** is dominated by the two carbon-bromine bonds. These sites are prime for transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations.^{[1][8]}

A key feature of this molecule is the non-equivalence of the two bromine atoms:

- Br at C2: This position is flanked by two fluorine atoms (at C1 and C3), making it more sterically hindered and electronically distinct.
- Br at C4: This position is adjacent to one fluorine (at C5) and one hydrogen (at C6), making it less sterically hindered and potentially more reactive in certain catalytic cycles.

This differential reactivity could, in principle, be exploited for selective, stepwise functionalization by carefully choosing catalysts, ligands, and reaction conditions. The electron-withdrawing nature of the fluorine atoms also makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions or further activation.

Predictive Spectral Analysis

While experimental spectra are not publicly cataloged, the structure allows for a detailed prediction of its NMR signatures, which is crucial for reaction monitoring and characterization.

- ^1H NMR: A single proton is present at the C6 position. This proton would appear as a triplet of triplets (tt) or a more complex multiplet. It will exhibit coupling to the adjacent fluorine at C5 (^3JHF) and to the fluorine at C1 (^3JHF). A smaller long-range coupling to the fluorine at C3 (^5JHF) might also be observed.

- ^{19}F NMR: This spectrum is expected to be highly informative.[6][9] Three distinct signals would be observed, one for each fluorine atom, as they are in chemically non-equivalent environments.
 - F at C1: Coupled to the bromine at C2, the fluorine at C3, and the proton at C6.
 - F at C3: Coupled to the bromines at C2 and C4, and the fluorine at C1 and C5.
 - F at C5: Coupled to the bromine at C4, the fluorine at C3, and the proton at C6. The wide chemical shift range of ^{19}F NMR ensures these signals would be well-resolved, and their complex splitting patterns would be a definitive fingerprint for the molecule.[10][11]
- ^{13}C NMR: Six distinct signals for the aromatic carbons are expected. The carbons bonded to fluorine will appear as doublets due to large one-bond C-F coupling constants ($^1\text{J}_{\text{CF}}$). Carbons bonded to bromine will be shifted downfield. The carbon bearing a hydrogen (C6) will be the most upfield of the aromatic signals.

Applications in Drug Discovery and Advanced Synthesis

The true value of **2,4-Dibromo-1,3,5-trifluorobenzene** lies in its role as a versatile building block. Its structure is ideally suited for the synthesis of complex molecules where a trifluorophenyl core is desired.

- Medicinal Chemistry: Fluorine substitution is a proven strategy to enhance a drug's metabolic stability, bioavailability, and binding affinity.[2][12] This building block allows for the introduction of a trifluorinated ring system early in a synthetic sequence. The two bromine "handles" can then be used to construct the rest of the target molecule, for example, by coupling to other aromatic or heterocyclic systems.
- Sequential Cross-Coupling: The potential for selective reactivity at the C2 and C4 positions allows for the stepwise introduction of two different molecular fragments. This is a powerful strategy for building molecular complexity and generating libraries of related compounds for structure-activity relationship (SAR) studies.

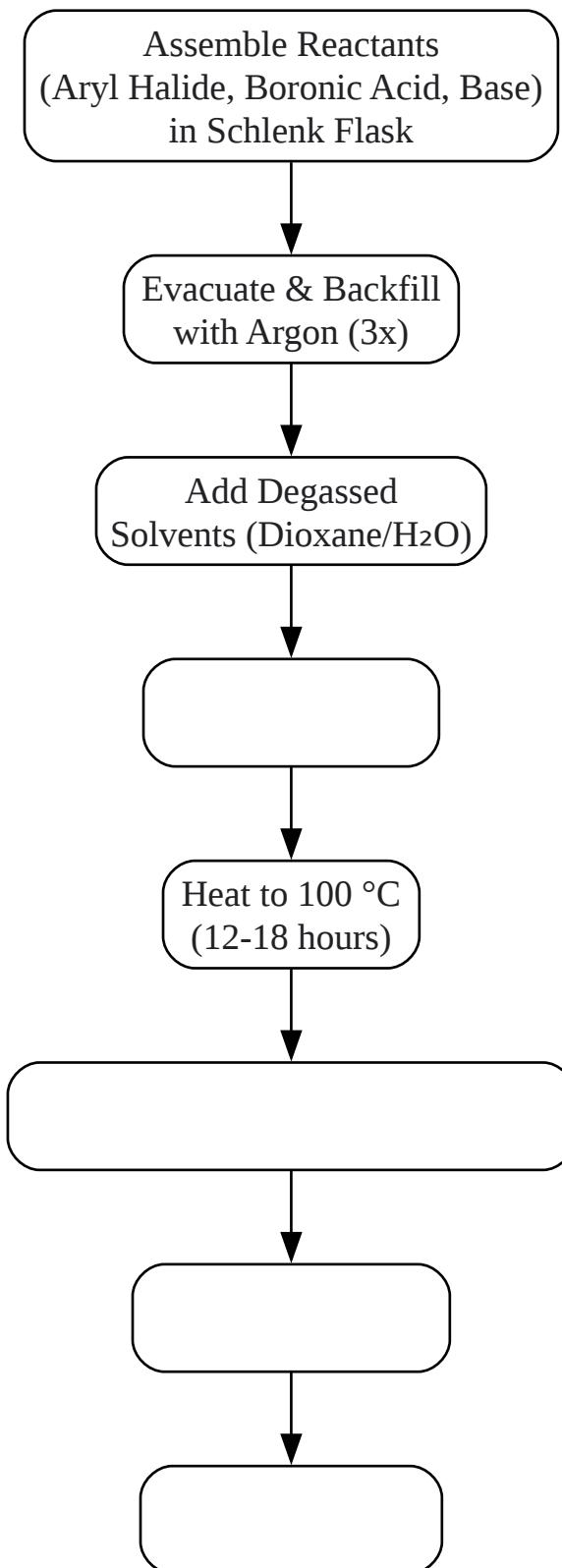
- Fragment-Based Drug Discovery (FBDD): As a "heavy" fragment, this molecule can be used in screening campaigns. The fluorine atoms provide a sensitive NMR handle for detecting binding to target proteins via ^{19}F NMR techniques.[6]

Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling

To demonstrate the utility of **2,4-Dibromo-1,3,5-trifluorobenzene**, this section provides a detailed, representative protocol for a Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for C-C bond formation.[13][14] This protocol details the mono-arylation at the less sterically hindered C4 position.

Reaction: **2,4-Dibromo-1,3,5-trifluorobenzene** + Arylboronic Acid \rightarrow 2-Bromo-4-aryl-1,3,5-trifluorobenzene

Rationale and Causality


- Catalyst: A palladium(0) species is the active catalyst. $\text{Pd}(\text{dppf})\text{Cl}_2$ is a common and robust pre-catalyst that is reduced *in situ* to $\text{Pd}(0)$. The dppf ligand is bulky and electron-rich, which promotes the key steps of oxidative addition and reductive elimination.[13]
- Base: A base (e.g., Cs_2CO_3 , K_2CO_3) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step where the aryl group is transferred from boron to palladium.[8][15]
- Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used. The organic solvent solubilizes the aryl halide and catalyst, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate.
- Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Therefore, the reaction must be thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and ensure high yields.

Step-by-Step Protocol

- Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add **2,4-Dibromo-1,3,5-trifluorobenzene** (290 mg, 1.0 mmol, 1.0 equiv), the desired

arylboronic acid (1.1 mmol, 1.1 equiv), and cesium carbonate (Cs_2CO_3 , 652 mg, 2.0 mmol, 2.0 equiv).

- **Inerting the System:** Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with dry Argon or Nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.
- **Solvent Addition:** Under a positive pressure of inert gas, add 8 mL of 1,4-dioxane and 2 mL of deionized water via syringe.
- **Degassing:** Bubble Argon gas through the stirred suspension for 15-20 minutes to thoroughly degas the solvent mixture.
- **Catalyst Addition:** Briefly remove the septum and quickly add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$, 41 mg, 0.05 mmol, 5 mol%), to the flask. Immediately reseal the flask.
- **Reaction Execution:** Place the flask in a pre-heated oil bath at 100 °C and stir vigorously overnight (12-18 hours).
- **Monitoring:** The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS.
- **Work-up:** After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- **Purification:** Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-bromo-4-aryl-1,3,5-trifluorobenzene product.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

2,4-Dibromo-1,3,5-trifluorobenzene must be handled with appropriate care in a laboratory setting.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
- Signal Word: Warning.[3]
- Pictogram: GHS07 (Exclamation Mark).[3]
- Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[3]

Conclusion

2,4-Dibromo-1,3,5-trifluorobenzene emerges as a potent and versatile chemical intermediate for advanced organic synthesis. Its unique arrangement of reactive bromine sites and a stabilizing trifluorinated core provides a valuable scaffold for constructing complex molecular architectures. While its full potential is still being explored, its utility in creating novel compounds for pharmaceutical and materials science applications is clear. The principles of its reactivity, particularly in cross-coupling reactions, are well-understood, allowing researchers to readily incorporate this building block into innovative synthetic strategies. Proper understanding of its properties, handling requirements, and reaction mechanisms, as outlined in this guide, is key to unlocking its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dibromo-1-fluorobenzene(1435-53-6) 13C NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 2,4-Dibromo-1-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 2,4-Dibromo-1,3,5-trifluorobenzene | C6HBr2F3 | CID 50997873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. azom.com [azom.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. chemrxiv.org [chemrxiv.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [2,4-Dibromo-1,3,5-trifluorobenzene chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2406291#2-4-dibromo-1-3-5-trifluorobenzene-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com